Heptadecyl dihydrogen phosphate
Description
Heptadecyl dihydrogen phosphate (HDP) is a monoalkyl phosphate ester with the chemical formula C₁₇H₃₅OPO₃H₂, consisting of a 17-carbon alkyl chain (heptadecyl group) covalently bonded to a dihydrogen phosphate moiety. This structure confers amphiphilic properties, enabling interactions with both polar and nonpolar environments. HDP is structurally analogous to other alkyl dihydrogen phosphates, such as methyl dihydrogen phosphate (MDP, C₁H₃OPO₃H₂) and 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), but its extended alkyl chain enhances hydrophobicity, making it suitable for applications requiring lipid solubility or surfactant behavior .
For instance, alkyl dihydrogen phosphates generally exhibit pH-dependent solubility and hydrolytic stability influenced by alkyl chain length and steric effects .
Properties
Molecular Formula |
C17H37O4P |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
heptadecyl dihydrogen phosphate |
InChI |
InChI=1S/C17H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20/h2-17H2,1H3,(H2,18,19,20) |
InChI Key |
CYZASAMUYFRGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecyl dihydrogen phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the phosphate ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where heptadecanol and phosphoric acid are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Heptadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce heptadecanol and phosphoric acid.
Oxidation: This compound can be oxidized to form heptadecanoic acid and phosphoric acid.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Heptadecanol and phosphoric acid.
Oxidation: Heptadecanoic acid and phosphoric acid.
Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.
Scientific Research Applications
Heptadecyl dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial applications.
Mechanism of Action
The mechanism of action of heptadecyl dihydrogen phosphate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic phosphate group interacts with water, allowing it to stabilize emulsions and disperse particles. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers.
Comparison with Similar Compounds
Notes
Data Limitations : Direct studies on HDP are scarce; comparisons rely on structural analogs and extrapolated trends.
Contradictory Evidence : Binding constants for dihydrogen phosphate vary significantly with receptor design (e.g., 440a vs. 401), emphasizing context-dependent comparisons .
Industrial Relevance: HDP’s properties align with emerging applications in non-corrosive fluxes and specialty surfactants, as suggested by patent literature .
Biological Activity
Heptadecyl dihydrogen phosphate (HDP) is a phosphoric acid derivative that exhibits significant biological activity, primarily due to its surfactant properties and interactions with lipid membranes. This article explores the biological activities associated with HDP, including its physicochemical properties, applications in drug delivery systems, and relevant case studies.
- Molecular Formula : C17H37O4P
- Molecular Weight : 338.45 g/mol
- Appearance : Waxy solid
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)
Biological Activity
HDP's biological activity is largely attributed to its ability to interact with lipid bilayers, making it a valuable compound in various biomedical applications. The following sections outline its key biological activities:
1. Surfactant Properties
HDP acts as an anionic surfactant, facilitating the formation of stable emulsions and influencing surface tension at the air-water interface. This property is crucial in formulations for pharmaceuticals and cosmetics where emulsion stability is necessary.
2. Liposome Formation
Research indicates that HDP can be used to prepare liposomes, which are spherical vesicles composed of lipid bilayers. Liposomes serve as carriers for drug delivery, enhancing the bioavailability of therapeutic agents by improving their solubility and stability in biological environments .
3. Drug Delivery Systems
HDP has been investigated for its role in lipid-based drug delivery systems. Its surfactant characteristics allow for the encapsulation of hydrophobic drugs, improving their therapeutic efficacy. Studies suggest that HDP-modified liposomes can enhance the delivery of anticancer drugs, potentially increasing their effectiveness while reducing side effects .
Case Study 1: Anticancer Drug Delivery
A study evaluated the efficacy of HDP-modified liposomes in delivering doxorubicin, a common chemotherapy drug. The results demonstrated that HDP significantly improved drug encapsulation efficiency and release kinetics compared to traditional liposomal formulations. The modified liposomes showed enhanced cytotoxicity against cancer cell lines, indicating their potential as a targeted drug delivery system .
Case Study 2: Skin Compatibility
In dermatological applications, HDP has been shown to enhance skin compatibility due to its non-irritating nature. A clinical trial assessed the effects of HDP-containing formulations on skin hydration and barrier function. Participants reported improved skin moisture levels and reduced irritation compared to control formulations without HDP .
Research Findings
Q & A
Basic: What are the standard methods for synthesizing heptadecyl dihydrogen phosphate, and how can purity be verified?
Answer:
this compound is typically synthesized via esterification of phosphoric acid with heptadecanol under controlled anhydrous conditions. Key steps include:
- Reaction Setup : Use a molar ratio of 1:1.2 (heptadecanol to phosphorus oxychloride) in an inert atmosphere to minimize hydrolysis .
- Purification : Post-reaction, neutralize excess acid with sodium bicarbonate, followed by solvent extraction (e.g., dichloromethane) and column chromatography to isolate the product.
- Purity Verification :
Advanced: How can factorial design optimize this compound’s role in enzyme production media?
Answer:
Factorial design enables systematic evaluation of interacting variables. For example, in fibrinolytic enzyme production (e.g., by Pseudoalteromonas sp.):
- Variables : pH, phosphate concentration, carbon/nitrogen sources, and temperature.
- Experimental Matrix : Use a two-level full factorial design to identify significant factors (e.g., pH 8.0, 0.25% phosphate) and interactions .
- Statistical Validation : Apply ANOVA to assess model significance (F-value > critical value) and residual analysis to confirm robustness .
- Case Study : In Pseudoalteromonas sp. IND11, optimal phosphate concentration increased enzyme yield by 15× compared to baseline .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste Management : Collect chemical waste separately in labeled containers for professional disposal to prevent environmental contamination .
- Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced: How does this compound influence the mechanical properties of magnesium oxysulfate (MOS) cement?
Answer:
- Mechanism : Dihydrogen phosphate ions complex with Mg²⁺, suppressing Mg(OH)₂ formation and promoting 5·1·7 phase (5Mg(OH)₂·MgSO₄·7H₂O), which enhances compressive strength .
- Experimental Validation :
- Limitations : Excessive phosphate (>2%) delays setting time, requiring rheological modifiers (e.g., tartaric acid) .
Data Contradiction: How can researchers resolve discrepancies in solubility data for this compound across studies?
Answer:
- Controlled Replication : Conduct solubility tests under standardized conditions (e.g., 25°C, 0.1 M NaCl) to isolate solvent effects .
- Analytical Consistency : Use dynamic light scattering (DLS) to detect self-association (e.g., phosphate oligomers) that may skew solubility measurements .
- Case Study : Dihydrogen phosphate’s solubility in DMSO varies by 30% depending on hydration state, emphasizing the need for rigorous moisture control .
Advanced: What methodologies characterize this compound’s interaction with biological membranes?
Answer:
- Langmuir Trough Assays : Measure monolayer surface pressure to assess lipid-phosphate interactions (e.g., changes in lipid packing at 30–50 mN/m) .
- Fluorescence Anisotropy : Use DPH probes to quantify membrane fluidity changes induced by phosphate incorporation .
- Data Interpretation : Correlate structural perturbations (e.g., acyl chain disorder) with phosphate concentration using Arrhenius plots of anisotropy vs. temperature .
Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm (phosphate absorbance) and mobile phase of acetonitrile/water (70:30) .
- Colorimetric Assays : Employ molybdenum-blue methods, where phosphate reacts with ammonium molybdate to form a detectable complex (λ = 820 nm) .
- Validation : Spike-and-recovery tests in biological samples (e.g., serum) to confirm 95–105% accuracy .
Advanced: How does this compound modulate supramolecular anion-binding studies?
Answer:
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) between phosphate and hosts (e.g., macrocyclic receptors) in solvents like DMSO .
- NMR Titrations : Monitor ³¹P chemical shifts to track host-guest equilibria and oligomerization states .
- Key Insight : Phosphate’s self-association in solution (e.g., dimerization) competes with host binding, requiring condition-specific binding models .
Basic: What are the industrial applications of this compound in non-commercial research contexts?
Answer:
- Material Science : As a surfactant in nanoparticle synthesis (e.g., stabilizing Fe₃O₄ nanoparticles via phosphate headgroup adsorption) .
- Biochemistry : Substrate analog in phosphatase enzyme assays to study catalytic mechanisms .
- Environmental Chemistry : Coagulant in wastewater treatment to precipitate heavy metals (e.g., Pb²⁺) via phosphate complexation .
Advanced: How can machine learning models predict this compound’s behavior in novel solvents?
Answer:
- Data Collection : Compile experimental solubility, viscosity, and dielectric constant data for training .
- Model Development : Use random forest or neural networks to correlate solvent properties (e.g., Hansen parameters) with phosphate solubility (R² > 0.85) .
- Validation : Cross-check predictions with molecular dynamics simulations of phosphate-solvent interactions (e.g., radial distribution functions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
